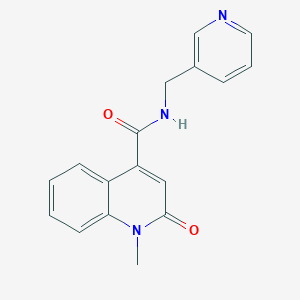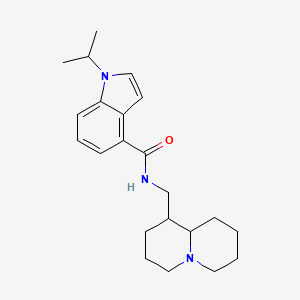![molecular formula C24H23N7O B11129677 (2E)-2-(1H-benzimidazol-2-yl)-3-[9-methyl-2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile](/img/structure/B11129677.png)
(2E)-2-(1H-benzimidazol-2-yl)-3-[9-methyl-2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[9-METHYL-2-(4-METHYLPIPERAZIN-1-YL)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE” is a complex organic molecule that features multiple functional groups, including a benzodiazole ring, a piperazine ring, and a pyrido[1,2-a]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials are chosen based on the desired functional groups and the core structure of the molecule. Common synthetic routes may include:
Formation of the Benzodiazole Ring: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.
Construction of the Pyrido[1,2-a]pyrimidine Core: This step may involve the condensation of a pyridine derivative with a suitable amine and a carbonyl compound.
Introduction of the Piperazine Ring: This can be done through nucleophilic substitution reactions where a piperazine derivative is introduced to the core structure.
Final Assembly: The final step involves coupling the intermediate compounds to form the desired product under specific reaction conditions such as temperature, solvent, and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation (H2/Pd) are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound may serve as a probe to study various biochemical pathways. Its interaction with biological macromolecules can provide insights into enzyme mechanisms, receptor binding, and cellular processes.
Medicine
The compound has potential applications in medicinal chemistry as a lead compound for drug discovery. Its structural features may allow it to interact with specific biological targets, making it a candidate for the development of new therapeutic agents.
Industry
In the industrial sector, the compound can be used in the development of advanced materials, such as polymers, dyes, and catalysts. Its unique properties may enhance the performance and functionality of these materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound may bind to these targets through various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[9-METHYL-2-(4-METHYLPIPERAZIN-1-YL)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE: shares similarities with other benzodiazole and pyrido[1,2-a]pyrimidine derivatives.
Benzodiazole Derivatives: Compounds with a benzodiazole ring are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Pyrido[1,2-a]pyrimidine Derivatives: These compounds are studied for their potential as kinase inhibitors, which are important in cancer therapy.
Uniqueness
The uniqueness of this compound lies in its combination of multiple functional groups and heterocyclic rings, which confer distinct chemical and biological properties. This structural complexity allows for a wide range of applications and makes it a valuable compound for scientific research.
Properties
Molecular Formula |
C24H23N7O |
|---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-[9-methyl-2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile |
InChI |
InChI=1S/C24H23N7O/c1-16-6-5-9-31-22(16)28-23(30-12-10-29(2)11-13-30)18(24(31)32)14-17(15-25)21-26-19-7-3-4-8-20(19)27-21/h3-9,14H,10-13H2,1-2H3,(H,26,27)/b17-14+ |
InChI Key |
SKFVXMVRDXECNG-SAPNQHFASA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C(\C#N)/C3=NC4=CC=CC=C4N3)N5CCN(CC5)C |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C(C#N)C3=NC4=CC=CC=C4N3)N5CCN(CC5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-hydroxy-1-(3-methoxypropyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-(3-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11129607.png)
![2-[2-(4-chlorobenzyl)-1H-benzimidazol-1-yl]-N-(3-chlorophenyl)acetamide](/img/structure/B11129613.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11129618.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-ethyl-N-(tetrahydrofuran-2-ylmethyl)glycinamide](/img/structure/B11129620.png)
![N-Furan-2-ylmethyl-2-[2-methyl-4-(morpholine-4-sulfonyl)-phenoxy]-acetamide](/img/structure/B11129630.png)
![N-benzyl-5-chloro-2-methoxy-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B11129635.png)
![N-(1,3-benzodioxol-5-yl)-2-[2-methyl-4-(propylsulfamoyl)phenoxy]acetamide](/img/structure/B11129645.png)


![4-(1H-pyrrol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B11129655.png)
![Methyl 5-[({3-[(3,4,5-trimethoxyphenyl)carbonyl]-1-benzofuran-5-yl}oxy)methyl]furan-2-carboxylate](/img/structure/B11129658.png)
![5-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B11129665.png)
![2-(2-Methoxyphenyl)-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11129668.png)
![(3-isopropyl-1-phenyl-1H-pyrazol-5-yl)[4-(4-methoxyphenyl)piperazino]methanone](/img/structure/B11129671.png)
